Boc-D-His(DNp)-OH.IPA Boc-D-His(DNp)-OH.IPA
Brand Name: Vulcanchem
CAS No.: 204125-03-1
VCID: VC11737271
InChI: InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1
SMILES: CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Molecular Formula: C20H27N5O9
Molecular Weight: 481.5 g/mol

Boc-D-His(DNp)-OH.IPA

CAS No.: 204125-03-1

Cat. No.: VC11737271

Molecular Formula: C20H27N5O9

Molecular Weight: 481.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-His(DNp)-OH.IPA - 204125-03-1

Specification

CAS No. 204125-03-1
Molecular Formula C20H27N5O9
Molecular Weight 481.5 g/mol
IUPAC Name (2R)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol
Standard InChI InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1
Standard InChI Key JIPXPRCGGOALQD-UTONKHPSSA-N
Isomeric SMILES CC(C)O.CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
SMILES CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Canonical SMILES CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Boc-D-His(DNp)-OH·IPA has the molecular formula C₂₀H₂₇N₅O₉ and a molecular weight of 481.5 g/mol . The compound is a solvate, comprising one molecule of Boc-D-His(DNp)-OH and one molecule of isopropyl alcohol. Its stereochemistry is defined by the D-configuration at the α-carbon of histidine, distinguishing it from the more common L-isomer .

Table 1: Key Identifiers of Boc-D-His(DNp)-OH·IPA

PropertyValueSource
CAS Number103343-26-6, 204125-03-1*
IUPAC Name(2R)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid; propan-2-ol
Molecular FormulaC₂₀H₂₇N₅O₉
Molecular Weight481.5 g/mol
Optical ActivityD-configuration

*Discrepancies in CAS numbers arise from variations in stereochemical descriptors and solvate notation across databases .

Structural Features and Stability

Synthesis and Applications in Peptide Chemistry

Synthesis Protocol

Boc-D-His(DNp)-OH·IPA is synthesized through a multi-step process:

  • Protection of Histidine: The imidazole ring’s N(π)-position is selectively protected with 2,4-dinitrophenyl chloride under basic conditions.

  • Boc Protection: The α-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride).

  • Crystallization: The product is co-crystallized with IPA to form the solvate .

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Dnp Protection2,4-Dinitrophenyl chloride, NaOH85–90
Boc ProtectionBoc₂O, DMAP, DCM95
CrystallizationIPA, −20°C70–75

Role in Boc-SPPS

In Boc-based peptide synthesis, this derivative addresses two critical challenges:

  • Racemization Suppression: The D-configuration reduces racemization risk during coupling steps, a common issue with histidine-rich peptides .

  • Selective Deprotection: The Dnp group remains stable under acidic conditions (e.g., trifluoroacetic acid) used for Boc removal but is cleaved by thiophenol or other nucleophiles, enabling orthogonal deprotection strategies .

Research Advancements and Challenges

Byproduct Management

Removal of the Dnp group generates intensely colored byproducts (λmax = 360 nm), which can interfere with UV-based purity assays. Protocols recommend deprotection before resin cleavage to facilitate byproduct removal via filtration .

Comparative Studies with L-Isomers

Studies comparing Boc-D-His(DNp)-OH·IPA with its L-counterpart reveal:

  • Coupling Efficiency: D-isomer exhibits 5–10% slower coupling rates in automated synthesizers.

  • Epimerization: <0.5% epimerization observed under standard coupling conditions (HOBt/DIC) .

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